![molecular formula C17H23BrClNO6 B4043048 4-[3-(4-Bromo-2-chlorophenoxy)propyl]-2,6-dimethylmorpholine;oxalic acid](/img/structure/B4043048.png)
4-[3-(4-Bromo-2-chlorophenoxy)propyl]-2,6-dimethylmorpholine;oxalic acid
Overview
Description
4-[3-(4-Bromo-2-chlorophenoxy)propyl]-2,6-dimethylmorpholine;oxalic acid is a complex organic compound with the molecular formula C15H21BrClNO2. This compound is known for its unique chemical structure, which includes a bromine and chlorine-substituted phenoxy group attached to a morpholine ring. It has applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-Bromo-2-chlorophenoxy)propyl]-2,6-dimethylmorpholine typically involves multiple steps. One common method includes the reaction of 4-bromo-2-chlorophenol with 3-chloropropylamine to form an intermediate, which is then reacted with 2,6-dimethylmorpholine under controlled conditions. The final product is obtained by purifying the reaction mixture through recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated reactors. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Industrial production also includes rigorous quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-Bromo-2-chlorophenoxy)propyl]-2,6-dimethylmorpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the bromine or chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an aqueous or alcoholic medium.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding phenolic compounds, while reduction can produce amines or alcohols.
Scientific Research Applications
4-[3-(4-Bromo-2-chlorophenoxy)propyl]-2,6-dimethylmorpholine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[3-(4-Bromo-2-chlorophenoxy)propyl]-2,6-dimethylmorpholine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-chlorophenol: A precursor in the synthesis of the target compound.
4-(2-Bromo-4-chlorophenoxy)butanoic acid: Another compound with similar structural features.
Uniqueness
4-[3-(4-Bromo-2-chlorophenoxy)propyl]-2,6-dimethylmorpholine is unique due to its specific combination of functional groups and its versatile reactivity. This uniqueness makes it valuable in various research and industrial applications.
Properties
IUPAC Name |
4-[3-(4-bromo-2-chlorophenoxy)propyl]-2,6-dimethylmorpholine;oxalic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrClNO2.C2H2O4/c1-11-9-18(10-12(2)20-11)6-3-7-19-15-5-4-13(16)8-14(15)17;3-1(4)2(5)6/h4-5,8,11-12H,3,6-7,9-10H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMIZYSQQOHANKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CCCOC2=C(C=C(C=C2)Br)Cl.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BrClNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-[4-(butan-2-ylamino)butoxy]benzoate;oxalic acid](/img/structure/B4042968.png)
![4-[3-(4-Chloro-2-prop-2-enylphenoxy)propyl]-2,6-dimethylmorpholine;oxalic acid](/img/structure/B4042971.png)
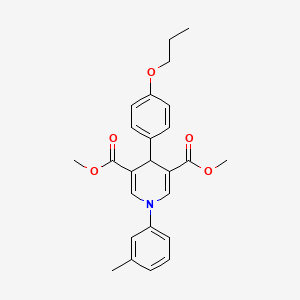
![4-[3-(2-biphenylyloxy)propyl]-2,6-dimethylmorpholine oxalate](/img/structure/B4043000.png)

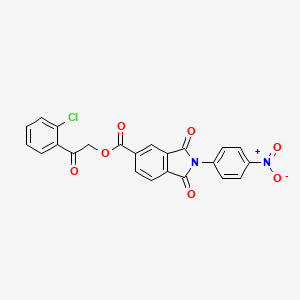
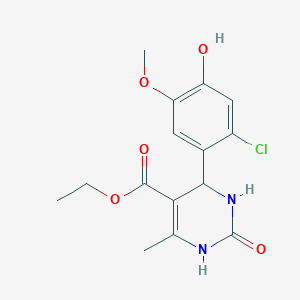
![1-[4-(2-Chloro-4-methylphenoxy)butyl]-3-methylpiperidine;oxalic acid](/img/structure/B4043029.png)
![3-methyl-1-[4-(4-methyl-2-nitrophenoxy)butyl]piperidine oxalate](/img/structure/B4043033.png)
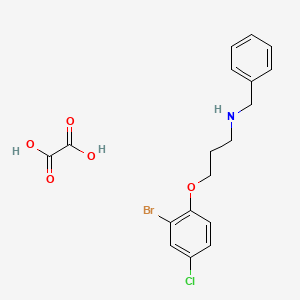
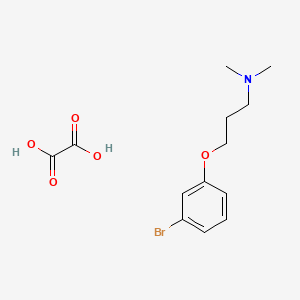
![N-[2-(2-nitrophenoxy)ethyl]butan-2-amine;oxalic acid](/img/structure/B4043052.png)
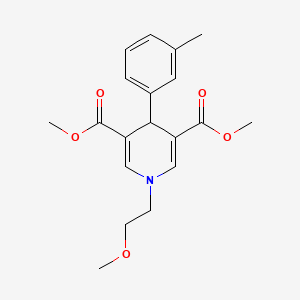
![2,6-dimethyl-4-[2-(4-nitrophenoxy)ethyl]morpholine oxalate](/img/structure/B4043058.png)
